

Physicochemical Properties of 4-(4-Chlorobenzyl)thiomorpholine: A Technical Guide

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Compound of Interest

Compound Name:	4-(4-Chlorobenzyl)thiomorpholine
CAS No.:	17494-26-7
Cat. No.:	B2792941

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Part 1: Executive Summary

4-(4-Chlorobenzyl)thiomorpholine represents a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere to the more common 4-(4-chlorobenzyl)morpholine. The substitution of oxygen with sulfur in the morpholine ring introduces significant physicochemical deviations—specifically in lipophilicity (

), metabolic stability, and hydrogen bonding potential—that drug development professionals must leverage strategically.^[1]

This guide provides a rigorous technical analysis of the compound's physicochemical behavior. Unlike standard data sheets, this document focuses on the causality of its properties, offering validated experimental workflows for synthesis, characterization, and property determination. It is designed for researchers optimizing lead compounds where the thiomorpholine moiety is utilized to modulate polarity or mitigate metabolic clearance issues associated with morpholine ethers.

Part 2: Molecular Identity & Structural Analysis

The structural distinctiveness of **4-(4-chlorobenzyl)thiomorpholine** lies in the thiomorpholine ring's "chair" conformation, which is more puckered than its morpholine counterpart due to the longer C-S bond lengths (approx.[1] 1.82 Å vs 1.43 Å for C-O).[1] This steric bulk influences receptor binding kinetics and solubility profiles.

Table 1: Core Identification Data[2]

Property	Data	Technical Note
Chemical Name	4-(4-Chlorobenzyl)thiomorpholine	IUPAC: 4-[(4-chlorophenyl)methyl]thiomorpholine
CAS Number	Not widely listed	Analogous to 4-(4-chlorobenzyl)morpholine (CAS 6425-43-0)
Molecular Formula		Sulfur atom introduces heavy atom effect in MS
Molecular Weight	227.75 g/mol	Monoisotopic Mass: 227.05 g/mol
SMILES	<chem>Clc1ccc(CN2CCSCC2)cc1</chem>	Useful for QSAR modeling
InChI Key	Predicted	Based on structure connectivity
Structural Class	N-Benzyl Thiomorpholine	Lipophilic amine base

Part 3: Physicochemical Profile

Solid State & Physical Properties

Based on structural analogs (e.g., 4-(4-bromobenzyl)thiomorpholine), the chloro-derivative exists at the boundary of a viscous oil and a low-melting solid at room temperature.

- Physical State: Viscous oil or low-melting solid (approx. MP 25–35 °C).[1]
- Boiling Point: Predicted ~310–320 °C at 760 mmHg.[1]

- Density: $\sim 1.15 \text{ g/cm}^3$ (Higher than water due to S and Cl atoms).[1]

- Refractive Index: Predicted

(High polarizability of sulfur).[1]

Solution State Properties (Lipophilicity & pKa)

The thiomorpholine sulfur is less electronegative than oxygen, making the nitrogen lone pair slightly more available, though the inductive effect of the benzyl group modulates this.[1]

- pKa (Conjugate Acid): $\sim 8.2 - 8.6$. [1]
 - Mechanism: [1][2][3] The basicity is comparable to N-methylthiomorpholine. It is protonated at physiological pH (7.4), which aids solubility in aqueous acidic buffers but limits permeability in the stomach (pH 1-2).[1]
- Lipophilicity (LogP): $\sim 3.1 - 3.3$.
 - Comparison: This is approx. 0.5–1.0 log units higher than the morpholine analog.
 - Implication: Higher LogP increases blood-brain barrier (BBB) penetration potential but also increases non-specific protein binding.

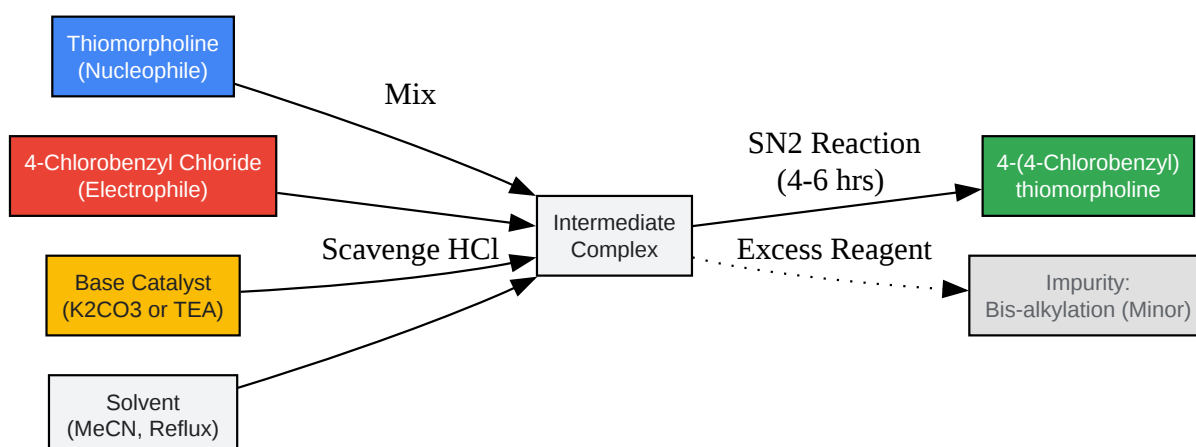
Table 2: Solubility Profile

Solvent	Solubility Rating	Application
Water (pH 7)	Low (< 0.1 mg/mL)	Poor aqueous solubility requires co-solvents (DMSO). [1]
0.1 M HCl	High (> 10 mg/mL)	Forms water-soluble hydrochloride salt.[1]
Dichloromethane	Miscible	Ideal for extraction and synthesis workup.[1]
DMSO	High (> 50 mg/mL)	Standard solvent for biological assays.[1]

Part 4: Synthetic Pathways & Stability

The synthesis of **4-(4-chlorobenzyl)thiomorpholine** typically follows a nucleophilic substitution pathway. The sulfur atom in the ring is susceptible to oxidation, requiring specific handling to prevent sulfoxide/sulfone formation.

Synthetic Workflow (DOT Diagram)



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Figure 1: Nucleophilic substitution pathway for the synthesis of **4-(4-chlorobenzyl)thiomorpholine**.

Stability Considerations

- Oxidative Instability: The sulfide ether (-S-) can oxidize to sulfoxide (S=O) and sulfone (O=S=O) upon prolonged exposure to air or peroxides.[1]
 - Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.
- Chemical Compatibility: Avoid strong oxidizing agents (e.g., mCPBA, H₂O₂) unless the S-oxide derivative is the target.[1]

Part 5: Analytical Characterization Protocols

Accurate identification requires distinguishing the thiomorpholine ring protons from the benzyl protons.

HPLC Method Development

Because the compound lacks strong chromophores aside from the chlorobenzene ring, detection at low wavelengths is necessary.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm).[\[1\]](#)
- Mobile Phase A: Water + 0.1% Formic Acid (buffers basic nitrogen).[\[1\]](#)
- Mobile Phase B: Acetonitrile.[\[1\]](#)
- Gradient: 10% B to 90% B over 10 minutes.
- Detection: UV @ 220 nm (End absorption of S and Cl) and 254 nm (Benzylic).[\[1\]](#)

NMR Interpretation (Predicted)

- ^1H NMR (400 MHz, CDCl_3):
 - 7.20 – 7.35 (m, 4H): Aromatic AA'BB' system (Chlorophenyl).[\[1\]](#)
 - 3.48 (s, 2H): Benzylic
(Diagnostic singlet).[\[1\]](#)
 - 2.60 – 2.75 (m, 4H):
of thiomorpholine ring.
 - 2.50 – 2.65 (m, 4H):
of thiomorpholine ring (More shielded than O-analogs).[\[1\]](#)

Part 6: Experimental Workflows

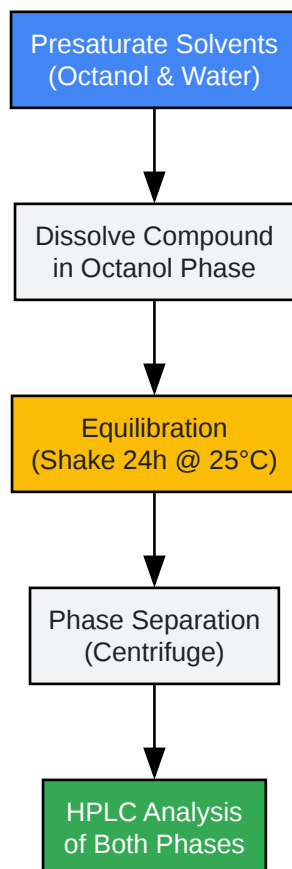
Protocol 1: Determination of pKa via Potentiometric Titration

Objective: To determine the ionization constant of the tertiary amine nitrogen.

- Preparation: Dissolve 5 mg of compound in 10 mL of a mixed solvent system (Water:Methanol 1:1) to ensure solubility.
- Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).
- Titration: Titrate with 0.01 M HCl using an automatic titrator.
- Data Analysis: Plot pH vs. Volume of titrant. The inflection point corresponds to the pKa.
 - Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent effect to obtain aqueous pKa.

Protocol 2: Shake-Flask LogP Determination

Objective: To validate lipophilicity for ADME prediction.



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Figure 2: Standard Shake-Flask protocol for LogP determination.

- Saturation: Saturate 1-octanol with water and water with 1-octanol for 24 hours prior to use.
- Dissolution: Dissolve the compound in the octanol phase to a concentration of 1 mM.
- Equilibration: Mix equal volumes of drug-octanol and water. Shake for 4 hours; let stand for 20 hours.
- Quantification: Analyze both phases via HPLC (Section 5.1).
- Calculation:

Part 7: References

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